molecular formula C16H18BrN5O2 B11280329 Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11280329
M. Wt: 392.25 g/mol
InChI Key: YHWVXKZXKTUUCH-UHFFFAOYSA-N
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Description

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromophenyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the tetrazolopyrimidine core. This can be achieved through a reaction between a suitable amine and a nitrile compound under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the bromophenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazolopyrimidine core.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Boronic Acids:

    Acid or Base Catalysts: Used in esterification and hydrolysis reactions.

Major Products

    Substituted Tetrazolopyrimidines: Formed through substitution reactions.

    Carboxylic Acids: Formed through ester hydrolysis.

Scientific Research Applications

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

Mechanism of Action

The mechanism of action of tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the tetrazolopyrimidine core are believed to play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its tetrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18BrN5O2

Molecular Weight

392.25 g/mol

IUPAC Name

tert-butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18BrN5O2/c1-9-12(14(23)24-16(2,3)4)13(10-5-7-11(17)8-6-10)22-15(18-9)19-20-21-22/h5-8,13H,1-4H3,(H,18,19,21)

InChI Key

YHWVXKZXKTUUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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